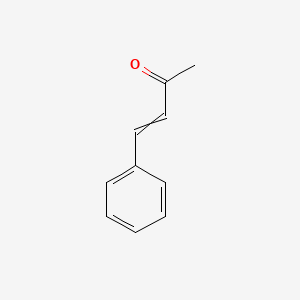

4-Phenyl-3-buten-2-one

描述

属性

IUPAC Name |

4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025662 | |

| Record name | Methyl styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-57-6 | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phenyl-3-buten-2-one: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, also known as benzylideneacetone. This α,β-unsaturated ketone is a valuable compound in organic synthesis and possesses noteworthy biological activities.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl group conjugated with a butenone moiety.[1] While both cis and trans isomers are possible at the carbon-carbon double bond, the trans isomer is the one predominantly synthesized and observed.[2][3]

DOT Script for Chemical Structure:

Caption: Chemical structure of (E)-4-phenyl-3-buten-2-one.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-4-phenylbut-3-en-2-one | [4][5] |

| Synonyms | Benzylideneacetone, Benzalacetone, Methyl styryl ketone | [4][5] |

| CAS Number | 1896-62-4 (trans-isomer), 122-57-6 (isomer undefined) | [4][6] |

| Molecular Formula | C₁₀H₁₀O | [2][4] |

| Molecular Weight | 146.19 g/mol | [2][4] |

| Appearance | Pale yellow solid | [2] |

| Odor | Coumarin-like | [7][8] |

| Melting Point | 39 to 42 °C | [2][6] |

| Boiling Point | 260 to 262 °C | [2][6] |

| Density | 1.008 g/cm³ | [2] |

| Vapor Pressure | 0.009 mmHg | [4] |

| Solubility in Water | 1.3 g/L | [2] |

| Solubility in Organic Solvents | Freely soluble in ethanol, benzene, chloroform, and ether | [7][8] |

| LogP | 2.07 | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Description | Reference |

| ¹H NMR (in CDCl₃) | Signals are typically observed for the methyl protons, the vinyl protons, and the aromatic protons. | [9][10] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons are present. | [11] |

| Infrared (IR) Spectroscopy | Key absorptions include a strong C=O stretching band for the ketone and C=C stretching for the alkene and aromatic ring. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [5] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common laboratory preparation of this compound is through a base-catalyzed aldol (B89426) condensation between benzaldehyde (B42025) and acetone (B3395972), known as the Claisen-Schmidt condensation.[2][8]

Reaction: CH₃C(O)CH₃ + C₆H₅CHO → C₆H₅CH=CHC(O)CH₃ + H₂O[2]

DOT Script for Claisen-Schmidt Condensation Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, combine benzaldehyde and a slight excess of acetone.

-

Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH). The temperature should be maintained below 30°C to minimize side reactions, such as the formation of dibenzylideneacetone.[12]

-

Reaction: After the addition of the base, continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product can then be extracted with an organic solvent like diethyl ether. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the pure this compound.[8]

Note: To favor the formation of the desired monoadduct, an excess of acetone is typically used.[2] The use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to a more quantitative formation of the enolate and potentially higher yields of the desired product.[2]

Synthesis from Styrene (B11656) and Acetic Anhydride (B1165640)

An alternative synthesis route involves the reaction of styrene with acetic anhydride in the presence of a zeolite catalyst at elevated temperatures.[1][13]

Reaction: C₆H₅CH=CH₂ + (CH₃CO)₂O → C₆H₅CH=CHC(O)CH₃ + CH₃COOH

Methodology:

-

Reaction Mixture: In a reaction vessel, combine styrene, acetic anhydride, and a mesoporous aluminosilicate (B74896) catalyst.[13]

-

Heating: Heat the mixture with continuous stirring at a temperature between 120-130°C for several hours.[1][13]

-

Isolation: After the reaction, the catalyst is removed by filtration. The desired product, this compound, is then isolated from the reaction mixture by vacuum distillation.[13]

Chemical Reactivity and Applications

This compound exhibits reactivity at its three main functional groups: the carbonyl group, the carbon-carbon double bond, and the α-methyl group.

-

Reactions at the Double Bond: The conjugated double bond can undergo addition reactions, such as with bromine.[2] It also participates in Diels-Alder reactions with electron-rich alkenes.[2]

-

Reactions at the Carbonyl Group: The ketone functionality can form hydrazones and other carbonyl derivatives.[2]

-

Reactions at the Methyl Group: The α-protons of the methyl group are acidic and can be removed by a base, allowing for further condensation with another molecule of benzaldehyde to form dibenzylideneacetone.[2]

-

Hydrogenation: The double bond can be selectively hydrogenated to produce 4-phenyl-2-butanone (benzylacetone).[2]

-

Synthesis of Warfarin: this compound is a key intermediate in the synthesis of the anticoagulant drug Warfarin, where it reacts with 4-hydroxycoumarin.[2]

-

Organometallic Chemistry: It can act as a ligand, for example, reacting with Fe₂(CO)₉ to form (benzylideneacetone)Fe(CO)₃, a reagent used to transfer the Fe(CO)₃ moiety.[2]

DOT Script for Reactivity Pathways:

Caption: Major chemical transformations of this compound.

Safety and Handling

This compound is classified as an irritant and may cause skin irritation and allergic skin reactions.[5][14] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[15]

Conclusion

This compound is a versatile chemical compound with a rich chemistry. Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block in organic synthesis, with applications ranging from the fragrance industry to the synthesis of pharmaceuticals like Warfarin. A thorough understanding of its properties and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. Buy this compound [smolecule.com]

- 2. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Phenyl-3-buten-2-one | 1896-62-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Benzylideneacetone [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]

- 11. NP-MRD: Showing NP-Card for trans-4-phenylbut-3-en-2-one (NP0137425) [np-mrd.org]

- 12. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 13. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.fr [fishersci.fr]

Spectroscopic Data of (E)-4-phenylbut-3-en-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-phenylbut-3-en-2-one, commonly known as benzalacetone. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (E)-4-phenylbut-3-en-2-one through ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (E)-4-phenylbut-3-en-2-one.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.55 | d | 16.3 | H-4 | CDCl₃ |

| 7.42 - 7.30 | m | - | Aromatic-H | CDCl₃ |

| 6.72 | d | 16.3 | H-3 | CDCl₃ |

| 2.38 | s | - | -CH₃ | CDCl₃ |

| 7.65 | m | - | Aromatic-H | Methanol-d₃ |

| 7.42 | m | - | Aromatic-H | Methanol-d₃ |

| 6.79 | d | 16.2 | H-3/H-4 | Methanol-d₃ |

| 2.38 | s | - | -CH₃ | Methanol-d₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (E)-4-phenylbut-3-en-2-one.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 198.2 | C=O | CDCl₃ |

| 143.2 | C-4 | CDCl₃ |

| 134.5 | Aromatic C (ipso) | CDCl₃ |

| 130.5 | Aromatic C-H | CDCl₃ |

| 129.1 | Aromatic C-H | CDCl₃ |

| 128.4 | Aromatic C-H | CDCl₃ |

| 125.7 | C-3 | CDCl₃ |

| 27.5 | -CH₃ | CDCl₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for (E)-4-phenylbut-3-en-2-one.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1609 | Strong | C=C stretch (alkene) |

| 1575, 1495, 1450 | Medium | Aromatic C=C stretch |

| 975 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (E)-4-phenylbut-3-en-2-one (Electron Ionization).

| m/z | Relative Intensity (%) | Assignment |

| 146 | 65 | [M]⁺ (Molecular Ion) |

| 145 | 100 | [M-H]⁺ |

| 131 | 80 | [M-CH₃]⁺ |

| 103 | 55 | [M-COCH₃]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

-

Sample Preparation : 10-20 mg of (E)-4-phenylbut-3-en-2-one was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (Methanol-d₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Parameters :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Spectral Width : 20 ppm

-

-

¹³C NMR Parameters :

-

Pulse Program : zgpg30

-

Number of Scans : 1024

-

Relaxation Delay : 2.0 s

-

Spectral Width : 220 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was used.

-

Sample Preparation : A small amount of the solid (E)-4-phenylbut-3-en-2-one was ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Settings :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16

-

Mode : Transmittance

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : An Agilent 7890B GC system coupled to a 5977A MSD was used.

-

Sample Preparation : A dilute solution of (E)-4-phenylbut-3-en-2-one was prepared in dichloromethane.

-

GC Conditions :

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature : 250 °C

-

Oven Program : Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : 40 - 500 m/z

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-4-phenylbut-3-en-2-one.

The Biological Activity of Benzylideneacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylideneacetone (B49655), also known as benzalacetone, is an organic compound with the formula C₆H₅CH=CHC(O)CH₃. It is a pale-yellow solid with a sweet, floral odor, and is used as a flavoring agent and in perfumery. Beyond its applications in the food and fragrance industries, benzylideneacetone has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the known mechanisms of biological action of benzylideneacetone and its closely related analogs, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanisms of Biological Activity

Benzylideneacetone and its derivatives exhibit a range of biological effects, including tyrosinase inhibition, phospholipase A2 inhibition, anti-inflammatory, and anticancer activities. The underlying mechanisms for these effects are multifaceted and involve the modulation of several key signaling pathways.

Tyrosinase Inhibition

Benzylideneacetone has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its inhibitory action has been quantified, showing a direct impact on both the monophenolase and diphenolase activities of the enzyme.

Phospholipase A2 (PLA2) Inhibition

Benzylideneacetone acts as an inhibitor of phospholipase A2 (PLA2). PLA2s are enzymes that release fatty acids, such as arachidonic acid, from the second carbon group of glycerol. The inhibition of PLA2 by benzylideneacetone can disrupt the biosynthesis of eicosanoids, which are key mediators of inflammation and immune responses in insects[1].

Anti-inflammatory Activity

While specific data for benzylideneacetone is limited, its derivatives, such as 3,4-dihydroxybenzalacetone, have demonstrated anti-inflammatory effects. The primary mechanism involves the modulation of the NF-κB signaling pathway. Specifically, these compounds have been shown to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus to promote the expression of pro-inflammatory genes.

Anticancer Activity

The anticancer properties of benzylideneacetone derivatives, particularly dibenzylideneacetone (B150790) (DBA), have been more extensively studied. The proposed mechanisms are centered on the induction of apoptosis through the modulation of key regulatory proteins. One of the primary mechanisms identified is the inhibition of Specificity protein 1 (Sp1). The downregulation of Sp1 by DBA leads to an increase in the pro-apoptotic proteins Bim and truncated Bid, ultimately triggering programmed cell death in cancer cells. Furthermore, DBA has been reported to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage. Another reported mechanism for DBA is the inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of benzylideneacetone and its derivatives.

| Compound | Target | Activity | IC₅₀ Value | Reference |

| Benzylideneacetone | Mushroom Tyrosinase (Monophenolase) | Inhibition | 1.5 mM | [2] |

| Benzylideneacetone | Mushroom Tyrosinase (Diphenolase) | Inhibition | 2.0 mM | [2] |

| Derivative | Activity | Cell Line/Model | IC₅₀ Value |

| Dibenzylideneacetone (DBA) | Cytotoxicity | HeLa (Cervical Cancer) | 18.9 µM |

| Dibenzylideneacetone (DBA) | Cytotoxicity | SiHa (Cervical Cancer) | 17.4 µM |

Signaling Pathways and Mechanisms of Action

The biological activities of benzylideneacetone and its analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NF-κB Signaling Pathway Inhibition

Derivatives of benzylideneacetone have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. The proposed mechanism involves the inhibition of p65 phosphorylation, which is a critical step for its activation.

Caption: Inhibition of the NF-κB signaling pathway by benzylideneacetone derivatives.

STAT3 Signaling Pathway Inhibition

Dibenzylideneacetone (DBA), a close analog of benzylideneacetone, is known to inhibit the STAT3 signaling pathway. This pathway is crucial for cell growth and proliferation, and its inhibition is a key mechanism for the anticancer effects of DBA.

Caption: Inhibition of the STAT3 signaling pathway by dibenzylideneacetone (DBA).

MAPK Signaling Pathway Modulation

Derivatives of benzylideneacetone have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation. The specific effects can vary, but inhibition of JNK and ERK phosphorylation has been reported.

Caption: Modulation of the MAPK signaling pathway by benzylideneacetone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzylideneacetone's biological activities.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of benzylideneacetone on the viability and proliferation of cells.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of benzylideneacetone in culture medium. Remove the old medium from the wells and add 100 µL of the benzylideneacetone dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value.

Tyrosinase Inhibition Assay

Objective: To measure the inhibitory effect of benzylideneacetone on tyrosinase activity.

Principle: This assay measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) by tyrosinase to dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored spectrophotometrically, and the reduction in this rate in the presence of an inhibitor indicates its inhibitory activity.

Protocol:

-

Reagent Preparation:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate (B84403) buffer, pH 6.5).

-

Substrate solution (e.g., 1 mM L-tyrosine or L-DOPA in phosphate buffer).

-

Benzylideneacetone solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 170 µL of phosphate buffer (50 mM, pH 6.5).

-

Add 10 µL of the benzylideneacetone solution to the test wells. Add 10 µL of buffer to the control wells.

-

Add 20 µL of the tyrosinase solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 492 nm at different time points (e.g., every minute for 20-30 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100%. The IC₅₀ value is determined by plotting the percent inhibition against the concentration of benzylideneacetone.

Western Blot Analysis for Signaling Proteins (e.g., p-p65, p-STAT3, p-ERK)

Objective: To detect and quantify the levels of specific proteins and their phosphorylated forms in cells treated with benzylideneacetone.

Principle: Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane. The membrane is then probed with specific primary antibodies against the target protein (e.g., total STAT3 or phospho-STAT3), followed by a secondary antibody conjugated to an enzyme that allows for detection.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with benzylideneacetone for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-total p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., GAPDH or β-actin).

Conclusion

Benzylideneacetone is a bioactive compound with a range of interesting biological properties. While its role as a tyrosinase and phospholipase A2 inhibitor is established, emerging evidence from its derivatives suggests significant potential in the fields of anti-inflammatory and anticancer research. The modulation of key signaling pathways such as NF-κB, STAT3, and MAPK appears to be central to these effects. This technical guide provides a foundational understanding of the mechanisms of action of benzylideneacetone and its analogs, offering valuable quantitative data and detailed experimental protocols to facilitate further research and development in this promising area. Further investigation is warranted to elucidate the specific molecular targets of benzylideneacetone itself and to explore its full therapeutic potential.

References

Chalcone Derivatives: A Technical Guide to their Role as Precursors in Flavonoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids represent a vast and diverse group of plant secondary metabolites, renowned for their wide-ranging biological activities and significant potential in drug discovery and development. At the heart of the intricate flavonoid biosynthetic pathway lie chalcone (B49325) derivatives, open-chain flavonoids that serve as the fundamental precursors for the synthesis of all major flavonoid classes.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of flavonoids from chalcone derivatives, detailing the enzymatic steps, key intermediates, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this pivotal area of natural product biosynthesis.

The Flavonoid Biosynthetic Pathway: From Chalcones to Diverse Scaffolds

The journey from chalcone derivatives to the vast array of flavonoids is orchestrated by a series of highly specific enzymatic reactions. The central pathway begins with the formation of a chalcone scaffold and proceeds through several key enzymatic steps to produce various classes of flavonoids, including flavanones, flavones, dihydroflavonols, flavonols, anthocyanidins, and aurones.

Chalcone Synthesis: The Entry Point

The biosynthesis of flavonoids is initiated by the enzyme Chalcone Synthase (CHS) (EC 2.3.1.74).[3] CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).[4][5] This reaction represents the committed step in flavonoid biosynthesis.[3]

Cyclization to Flavanones: The First Heterocyclic Ring

The newly synthesized chalcone is then subjected to an intramolecular cyclization to form a flavanone (B1672756), a reaction catalyzed by Chalcone Isomerase (CHI) (EC 5.5.1.6).[6] This enzyme facilitates the stereospecific isomerization of the chalcone into a (2S)-flavanone, such as naringenin.[7] While this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate.[7]

Hydroxylation to Dihydroflavonols: A Key Branching Point

Flavanones serve as a crucial branch point in the pathway. Flavanone 3-hydroxylase (F3H) (EC 1.14.11.9), a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of flavanones at the 3-position to yield dihydroflavonols.[3] For instance, naringenin is converted to dihydrokaempferol.[8]

Reduction to Leucoanthocyanidins and Conversion to Anthocyanidins

Dihydroflavonols are precursors for the biosynthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants. Dihydroflavonol 4-reductase (DFR) (EC 1.1.1.219) reduces dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols).[9] Subsequently, Anthocyanidin Synthase (ANS) (EC 1.14.20.4), also known as leucoanthocyanidin dioxygenase, catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins.[5][10]

Aurone (B1235358) Biosynthesis: The Path to Yellow Pigments

In some plant species, chalcones can be converted to aurones, which are responsible for yellow flower coloration. This conversion is primarily catalyzed by aureusidin synthase (EC 1.21.3.6), a polyphenol oxidase that facilitates the oxidative cyclization of chalcones.[9] For aurone biosynthesis to occur in vivo, the action of chalcone 4'-O-glucosyltransferase (4'CGT) is also essential.[11]

Visualizing the Flavonoid Biosynthetic Pathway

To illustrate the intricate relationships between the key enzymes and intermediates in flavonoid biosynthesis starting from chalcone derivatives, the following signaling pathway diagram is provided.

Quantitative Data Summary

The efficiency of flavonoid biosynthesis can be assessed through various quantitative measures, including enzyme kinetic parameters and product yields in engineered systems. The following tables summarize key quantitative data for the enzymes involved in the conversion of chalcone derivatives to flavonoids.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | ~1.5 | ~0.03 | ~2.0 x 10⁴ | Petunia hybrida | [12] |

| Chalcone Isomerase (CHI) | 2',4,4'-Trihydroxychalcone | ~1.0 | 183 | 1.83 x 10⁸ | Glycine max | [7][13] |

| Flavanone 3-hydroxylase (F3H) | Naringenin | ~50 | - | - | Petunia hybrida | [14] |

| Dihydroflavonol 4-reductase (DFR) | Dihydroquercetin | 41.80 | - | - | Camellia sinensis | [1] |

| Dihydrokaempferol | 145.10 | - | - | Camellia sinensis | [1] | |

| Dihydromyricetin | 58.44 | - | - | Camellia sinensis | [1] | |

| Aureusidin Synthase | 2',4',6',4-Tetrahydroxychalcone | 120 | 0.22 | 1.83 x 10³ | Antirrhinum majus | [15] |

Table 2: Flavonoid Production from Chalcone Precursors in Engineered E. coli

| Flavonoid Product | Precursor Fed | Host Strain | Titer (mg/L) | Reference |

| Naringenin | p-Coumaric acid | E. coli | 98.71 | [16] |

| Pinocembrin | Cinnamic acid | E. coli | ~40 | [4] |

| Naringenin | L-Tyrosine | E. coli | 84 | [17] |

| Eriodictyol | L-Tyrosine | E. coli | 107 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of flavonoid biosynthesis from chalcone derivatives.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common workflow for obtaining active enzymes for in vitro studies involves heterologous expression in a host organism like E. coli, followed by purification.

References

- 1. Engineering Central Metabolic Pathways for High-Level Flavonoid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Production of Plant-Specific Flavanones by Escherichia coli Containing an Artificial Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC 1.14.20.4 - anthocyanidin synthase. [ebi.ac.uk]

- 6. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 7. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chalcone synthase 9 (CHS9), Recombinant Protein - CD BioSciences [cd-biosciences.com]

- 12. Optimum chalcone synthase for flavonoid biosynthesis in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification of recombinant flavanone 3beta-hydroxylase from petunia hybrida and assignment of the primary site of proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Riboswitch-guided chalcone synthase engineering and metabolic flux optimization for enhanced production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of a heterologous pathway for the production of flavonoids from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phenyl-3-buten-2-one: Discovery and History

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, commonly known as benzylideneacetone (B49655). It includes key experimental protocols, quantitative data, and visualizations to support research and development activities.

Introduction and Discovery

This compound (benzylideneacetone) is an organic compound with the formula C₁₀H₁₀O. It exists as cis and trans isomers, with the trans isomer being the more stable and commonly observed form.[1][2][3] Its discovery was a significant milestone in organic synthesis, demonstrating the utility of condensation reactions for constructing complex molecules.[1][2][3]

The first documented synthesis of benzylideneacetone was achieved in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparède.[4] They reported the condensation of benzaldehyde (B42025) with acetone (B3395972) in the presence of a base.[1][4] This reaction is now a classic example of what is known as the Claisen-Schmidt condensation .[4][5][6] The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] There are suggestions that Adolf Baeyer may have synthesized the related compound dibenzylideneacetone (B150790) as early as 1866, though the evidence remains inconclusive.[4]

Physicochemical Properties

Benzylideneacetone is a pale-yellow crystalline solid with a characteristic sweet, floral odor.[7] It is insoluble in water but soluble in many organic solvents, including ethanol (B145695), acetone, and chloroform.[4][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-Phenylbut-3-en-2-one | [1] |

| Common Names | Benzylideneacetone, Benzalacetone, Methyl styryl ketone | [1][3] |

| CAS Number | 1896-62-4 (trans), 937-53-1 (cis), 122-57-6 (racemic) | [1] |

| Molecular Formula | C₁₀H₁₀O | [1][3] |

| Molar Mass | 146.19 g/mol | [1][3] |

| Appearance | Pale yellow solid | [1][3] |

| Melting Point | 39 to 42 °C (102 to 108 °F; 312 to 315 K) | [1][3] |

| Boiling Point | 260 to 262 °C (500 to 504 °F; 533 to 535 K) | [1][3] |

| Density | 1.008 g/cm³ | [1][3] |

| Solubility in water | 1.3 g/L | [1][3] |

Synthesis and Reaction Mechanism

The most common and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically sodium hydroxide (B78521), removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide is protonated by water to form a β-hydroxy ketone, which readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol: Classic Synthesis

This protocol is based on the original Claisen-Schmidt condensation method.

Materials:

-

Benzaldehyde

-

Acetone

-

Ethanol (95%)

-

Sodium hydroxide (10% aqueous solution)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

In a flask equipped with a stirrer, combine equimolar amounts of benzaldehyde and acetone.

-

Dissolve the mixture in a suitable solvent, such as ethanol.[8]

-

Cool the mixture in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise while stirring. Maintain the temperature below 30°C.[9]

-

After the addition is complete, continue stirring at room temperature for approximately 2 hours or until a precipitate forms.[8][9]

-

Cool the mixture in an ice bath to maximize precipitation.[8]

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate (B1210297) to obtain pure this compound.[8]

Note: An excess of acetone is sometimes used to minimize the formation of the side-product, dibenzylideneacetone.[9]

Caption: General experimental workflow for the synthesis of this compound.

Historical and Modern Applications

Benzylideneacetone has found applications in various fields since its discovery.

Table 2: Applications of this compound

| Application Area | Description | Reference(s) |

| Flavors and Fragrances | Used as a flavoring agent in food and for its sweet pea-like odor in the perfume industry.[1][10][11] | [1][10][11] |

| Sunscreens | Utilized as a component in sunscreens due to its UV-absorbing properties.[4][8] | [4][8] |

| Organometallic Chemistry | Serves as a labile ligand in organometallic chemistry, notably in the catalyst tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃].[4] | [4] |

| Electroplating | Has been used as a leveling agent in zinc and nickel plating processes to improve the uniformity of the deposited metal layer.[7][12] | [7][12] |

| Chemical Synthesis | An important intermediate for the synthesis of other compounds, including pharmaceuticals like Warfarin, cinnamic acid, and various heterocyclic compounds.[1][9][13] | [1][9][13] |

| Biological Research | Investigated for various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.[9] It also acts as an inhibitor of enzymes like phospholipase A2.[11] | [9][11] |

Conclusion

From its initial synthesis via the Claisen-Schmidt condensation in the late 19th century, this compound has become a valuable compound in both academic research and industrial applications. Its straightforward synthesis and versatile chemical reactivity have ensured its continued relevance in organic chemistry and materials science. The study of benzylideneacetone and its derivatives continues to be an active area of research, particularly in the development of novel therapeutic agents and advanced materials.

References

- 1. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 2. Benzylideneacetone - Wikiwand [wikiwand.com]

- 3. Benzylideneacetone [chemeurope.com]

- 4. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. praxilabs.com [praxilabs.com]

- 7. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 10. This compound | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzylideneacetone = 98 , FG 122-57-6 [sigmaaldrich.com]

- 12. Benzylideneacetone [chembk.com]

- 13. 4-フェニル-3-ブテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]

The Double-Edged Sword: A Technical Guide to the Biological Activities of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif imparts unique electronic properties, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their diverse and potent biological activities, which span from therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects, to acknowledged toxicological profiles. The primary mechanism underpinning these activities is the Michael addition reaction with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification can modulate the function of key cellular proteins and signaling pathways, with the Keap1-Nrf2 pathway being a prominent example. Understanding the intricate balance between the therapeutic potential and off-target effects of these compounds is paramount for their successful development as pharmacological agents. This guide provides an in-depth technical overview of the biological activities of α,β-unsaturated ketones, focusing on their mechanisms of action, quantitative structure-activity relationships, and key experimental methodologies for their evaluation.

Core Mechanism of Action: The Michael Addition

The defining feature of α,β-unsaturated ketones is their electrophilic β-carbon, which readily undergoes conjugate or 1,4-addition, commonly known as the Michael addition, with soft nucleophiles.[1][2] In a biological context, the most significant nucleophiles are the thiol groups of cysteine residues within proteins and the antioxidant glutathione (B108866) (GSH).

The reaction involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields a stable covalent adduct. This irreversible or slowly reversible modification of proteins can lead to a variety of downstream cellular consequences, including enzyme inhibition and modulation of signaling pathways.

Key Signaling Pathway Modulation: The Keap1-Nrf2 Axis

A prime example of the impact of α,β-unsaturated ketones on cellular signaling is the activation of the Keap1-Nrf2 pathway. This pathway is a critical regulator of the cellular antioxidant and cytoprotective response.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Keap1 is a cysteine-rich protein that acts as a sensor for electrophilic and oxidative stress.

α,β-Unsaturated ketones, being electrophiles, can react with specific cysteine residues on Keap1 via Michael addition. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione biosynthesis.[1][4]

Quantitative Data on Biological Activities

The biological potency of α,β-unsaturated ketones is highly dependent on their chemical structure. Substituents on the α,β-unsaturated system and any associated aromatic rings can significantly influence their reactivity and selectivity. The following tables summarize key quantitative data for various biological activities.

Table 1: Cytotoxicity and Antimicrobial Activity of Chalcone Derivatives[5]

| Compound ID | Structure (R1, R2) | Cytotoxicity (IC50 in µM) vs. HeLa Cells | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus | Antimicrobial Activity (MIC in µg/mL) vs. E. coli |

| Chalcone 1 | R1=H, R2=H | >100 | 25 | 50 |

| Chalcone 2 | R1=OH, R2=H | 25.5 | 12.5 | 25 |

| Chalcone 3 | R1=OCH3, R2=H | 52.1 | 25 | 50 |

| Chalcone 4 | R1=H, R2=Cl | 15.8 | 6.25 | 12.5 |

| Chalcone 5 | R1=H, R2=NO2 | 8.2 | 3.12 | 6.25 |

Table 2: Enzyme Inhibitory Activity of Chalcone Derivatives

| Enzyme Target | Chalcone Derivative | IC50 Value (µM) | Reference |

| Acetylcholinesterase (AChE) | Substituted diphenylchalcone (C1) | 22 ± 2.8 | [5] |

| Butyrylcholinesterase (BChE) | Coumarin-chalcone hybrid (5e) | 4.11 ± 0.13 | [6] |

| Epidermal Growth Factor Receptor (EGFR) | 3-arylidene piperidone (6b) | 0.56 | [7] |

| Monoamine Oxidase-B (MAO-B) | Chalcone derivative | 0.016 - 8.39 | [8] |

Table 3: Antileishmanial Activity of α,β-Unsaturated Ketones[10]

| Compound | EC50 (nM) vs. L. major promastigotes | IC50 (nM) vs. L. major amastigotes |

| NC901 | 456 | 1870 |

| NC884 | 1122 | 937 |

| NC2459 | 20 | 625 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)[5]

This protocol outlines the determination of the cytotoxic activity of α,β-unsaturated ketones using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

-

Cell Seeding: Seed target cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the α,β-unsaturated ketone (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of α,β-unsaturated ketones against bacterial strains.

Methodology:

-

Inoculum Preparation: Culture bacterial strains in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density, then dilute to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform serial dilutions of the α,β-unsaturated ketone in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nrf2 Activation Reporter Gene Assay[1][11]

This protocol details a method to quantify the activation of the Nrf2 pathway by α,β-unsaturated ketones using a luciferase reporter gene assay.

Methodology:

-

Cell Transfection: Transiently transfect cells (e.g., mouse cortical cells) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., TK-Renilla).

-

Compound Treatment: After transfection, treat the cells with the α,β-unsaturated ketone (e.g., 10 µM curcumin) or vehicle control (DMSO) for a specified time (e.g., 12 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells to determine the fold induction of Nrf2 activity.

Conclusion

α,β-Unsaturated ketones represent a fascinating and challenging class of compounds for drug development. Their inherent reactivity, driven by the Michael addition, is the source of their potent and diverse biological activities. This reactivity, however, also presents a significant hurdle in terms of potential off-target effects and toxicity. A thorough understanding of their structure-activity relationships, mechanisms of action, and careful evaluation using robust experimental protocols are essential for harnessing their therapeutic potential while minimizing risks. The continued exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the discovery of novel therapeutics for a range of diseases.

References

- 1. Curcumin Pretreatment Induces Nrf2 and an Antioxidant Response and Prevents Hemin-Induced Toxicity in Primary Cultures of Cerebellar Granule Neurons of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury [pubmed.ncbi.nlm.nih.gov]

- 5. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Antioxidant Properties of Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including potent antimicrobial and antioxidant properties.[2][3] The versatile chemical scaffold of chalcones allows for structural modifications, enabling the development of derivatives with enhanced efficacy and specificity.[4] This technical guide provides an in-depth overview of the antimicrobial and antioxidant properties of chalcones, focusing on their mechanisms of action, structure-activity relationships, quantitative data, and detailed experimental protocols for their evaluation.

Antimicrobial Properties of Chalcones

Chalcones have demonstrated broad-spectrum activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[4][5] Some chalcone (B49325) derivatives have even shown efficacy comparable to or greater than conventional antibiotics.[4]

Mechanisms of Antimicrobial Action

The antimicrobial effects of chalcones are multifaceted and involve the disruption of essential cellular processes in microorganisms. Key mechanisms include:

-

Disruption of Cell Membrane Integrity: Phenolic chalcones, in particular, can compromise the integrity of the bacterial cell membrane, leading to the leakage of ions and other vital cellular components.[6][7][8] This disruption of the cell's primary barrier is often a precursor to cell death.[6][7][8]

-

Inhibition of Efflux Pumps: A significant challenge in antimicrobial therapy is the presence of efflux pumps in bacteria, which actively expel antibiotics from the cell, leading to drug resistance. Chalcones have been identified as effective efflux pump inhibitors, thereby restoring the efficacy of conventional antibiotics when used in combination.[4][9][10][11][12][13] For instance, trans-chalcone has shown potent inhibition of efflux pumps in Gram-negative bacteria and mycobacteria.[9]

-

Enzyme Inhibition: Chalcones can target and inhibit crucial bacterial enzymes. One such target is DNA gyrase, an enzyme essential for DNA replication and repair.[5][14][15] By inhibiting this enzyme, chalcones effectively halt bacterial proliferation. Another key enzyme inhibited by chalcones is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is involved in the biosynthesis of the bacterial cell wall.[5][14]

-

Inhibition of Biofilm Formation: Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain chalcone derivatives have been shown to inhibit the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. Key SAR findings include:

-

Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on the B-ring, is often associated with enhanced antibacterial activity.[16][17] A hydroxyl group at the C-4 position and an oxygenated substituent at the C-4' position have been linked to increased potency.[18]

-

Halogens and Electron-Withdrawing Groups: The introduction of halogens (e.g., fluorine, chlorine, bromine) and other electron-withdrawing groups, such as nitro groups, at the para position of the aromatic ring can significantly increase antimicrobial activity.[19]

-

Lipophilicity: Increased lipophilicity, often achieved through the addition of substituents like prenyl or O-alkyl chains, can enhance the interaction of chalcones with the bacterial cell membrane, leading to improved antimicrobial effects.[16][20]

-

Heterocyclic Rings: The incorporation of heterocyclic rings in the chalcone scaffold can also modulate antimicrobial activity.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against different bacterial strains.

| Chalcone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [16] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 98.7 ± 43.3 | [16] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 108.7 ± 29.6 | [16] |

| 4-bromo-3'-aminochalcone | Methicillin-susceptible Staphylococcus aureus (MSSA) | 1.9 | [21] |

| 4-bromo-3'-aminochalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.8 | [21] |

| Chalcone 2 (from 2-hydroxy-3,4,6-trimethoxyacetophenone) | Staphylococcus aureus | 645 | [22] |

| Chalcone 2 (from 2-hydroxy-3,4,6-trimethoxyacetophenone) | Escherichia coli | 812 | [22] |

| Trifluoromethyl-substituted chalcone analog | Staphylococcus aureus | 15.6 | [23] |

| Trifluoromethyl-substituted chalcone analog | Candida parapsilosis | 15.6 - 31.25 | [23] |

Antioxidant Properties of Chalcones

Chalcones are potent antioxidants that can mitigate oxidative stress, a condition implicated in numerous chronic diseases.[24][25] Their antioxidant effects are mediated through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

Mechanisms of Antioxidant Action

Chalcones employ several mechanisms to exert their antioxidant effects:

-

Direct Radical Scavenging: The phenolic hydroxyl groups present in many chalcones are highly effective at donating a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[24][26][27] This process stabilizes the free radicals and terminates the damaging chain reactions they initiate.[25] The primary mechanisms involved in radical scavenging by chalcones include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[6][14][28]

-

Activation of the Nrf2-Keap1 Signaling Pathway: Chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[25][29] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the dissociation of Nrf2.[30] The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of a battery of antioxidant and cytoprotective genes.[25][31]

-

Inhibition of Pro-oxidant Enzymes: Chalcones can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.[32] By reducing the production of free radicals at their source, chalcones help to maintain cellular redox homeostasis.

-

Metal Chelation: Some chalcones can chelate transition metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions.[27]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant capacity of chalcones is closely tied to their chemical structure:

-

Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are paramount for antioxidant activity.[27][33] Dihydroxy substitutions, particularly those in an ortho or para position, significantly enhance radical scavenging ability.[32][33]

-

Methoxy Groups: Methoxy (-OCH3) groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups.[27]

-

Electron-Donating Groups: The presence of electron-donating groups on the aromatic rings enhances the ability of the chalcone to donate a hydrogen atom or an electron, thereby increasing its radical scavenging potential.

-

α,β-Unsaturated Carbonyl System: The α,β-unsaturated carbonyl moiety in the chalcone backbone is crucial for its ability to act as a Michael acceptor and activate the Nrf2 pathway.[30]

Quantitative Antioxidant Data

The following tables summarize the 50% inhibitory concentration (IC50) values and Ferric Reducing Antioxidant Power (FRAP) values for various chalcone derivatives from different antioxidant assays.

DPPH Radical Scavenging Activity

| Chalcone Derivative | IC50 (µM) | Reference |

| Chalcones 1-13 | 1.25 - 2.26 | [4] |

| Bis-chalcones 14-18 | 0.58 - 1.72 | [4] |

| JVF3 | 61.4 | [26] |

| C7 (hydroxyl chalcone analog) | 255 | [10] |

| Nitro chalcones | Varies | [17] |

ABTS Radical Scavenging Activity

| Chalcone Derivative | IC50 (µM) | Reference |

| Chalcones 1-13 | 0.49 - 1.48 | [4] |

| Bis-chalcones 14-18 | 0.49 - 1.48 | [4] |

| JVC1 | 85.3 | [26] |

| JVC3 | 53.76 | [26] |

| JVC4 | 50.34 | [26] |

| JVC5 | 83.15 | [26] |

| JVF2 | 89.12 | [26] |

Ferric Reducing Antioxidant Power (FRAP) Assay

| Chalcone Derivative | FRAP Value (mM of FeSO₄ per gram) | Reference |

| Cadmium complex of 4-ethoxy-2”-hydroxychalcone | 11.63 µM at 10 µg/mL | [34] |

| CZM-3-5 | Better than BHT | [9] |

| Indole hybrid chalcones (catechol derivatives 18a-c) | Strong activity | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antioxidant properties of chalcones.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[35]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Chalcone stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Chalcone Dilutions:

-

Prepare a 2x working stock solution of the chalcone in the broth medium.

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the 2x chalcone stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no chalcone), and the twelfth column as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells in column 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the chalcone at which no visible growth is observed.

-

Optionally, the absorbance can be read using a microplate reader at 600 nm.

-

Antioxidant Capacity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Chalcone solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol (B145695)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add a fixed volume of the chalcone solution to a fixed volume of the DPPH solution.[33]

-

Prepare a control containing the solvent and the DPPH solution.

-

Prepare a blank containing the chalcone solution and the solvent (without DPPH).

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is typically around 517 nm.[33]

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a graph of percentage scavenging against the concentration of the chalcone to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[25]

Materials:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Chalcone solutions at various concentrations

-

Positive control (e.g., Trolox)

-

Ethanol or phosphate (B84403) buffer

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Reaction Setup:

-

Add a small volume of the chalcone solution to a larger volume of the diluted ABTS•+ solution.

-

-

Incubation:

-

Incubate the mixture for a specific time (e.g., 6 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance at 734 nm.[25]

-

-

Calculation:

-

Calculate the percentage of inhibition and determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[24]

Materials:

-

FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[29][32]

-

Chalcone solutions at various concentrations

-

Standard solution of FeSO₄·7H₂O

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the chalcone solution to a larger volume of the FRAP reagent.

-

-

Incubation:

-

Absorbance Measurement:

-

Calculation:

-

Create a standard curve using the FeSO₄·7H₂O solutions.

-

The FRAP value of the chalcone is determined from the standard curve and expressed as µM Fe(II) equivalents.

-

Signaling Pathways and Logical Relationships

Antimicrobial Mechanisms of Action

The following diagram illustrates the key mechanisms by which chalcones exert their antimicrobial effects.

Caption: Key antimicrobial mechanisms of chalcones leading to bacterial cell death.

Antioxidant Mechanism: Nrf2-Keap1 Signaling Pathway Activation

This diagram illustrates how chalcones activate the Nrf2-Keap1 pathway to enhance cellular antioxidant defenses.

Caption: Activation of the Nrf2-Keap1 antioxidant pathway by chalcones.

Experimental Workflow for Antioxidant Assays

The following diagram outlines a general experimental workflow for assessing the antioxidant capacity of chalcones.

Caption: General experimental workflow for evaluating the antioxidant activity of chalcones.

Conclusion

Chalcones represent a promising class of compounds with significant potential for the development of new antimicrobial and antioxidant agents. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, make them attractive scaffolds for drug discovery. This technical guide has provided a comprehensive overview of their properties, including quantitative data and detailed experimental protocols, to aid researchers and scientists in their exploration of these versatile molecules. Further research into the clinical efficacy and safety of chalcone derivatives is warranted to fully realize their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. acgpubs.org [acgpubs.org]

- 23. ultimatetreat.com.au [ultimatetreat.com.au]

- 24. benchchem.com [benchchem.com]

- 25. ijcea.org [ijcea.org]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. ijpsonline.com [ijpsonline.com]

- 32. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 33. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. acmeresearchlabs.in [acmeresearchlabs.in]

Investigating the Fluorescent Properties of Chalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of chalcone (B49325) derivatives, a class of organic compounds with significant potential in various scientific and biomedical fields. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered considerable attention for their diverse biological activities and intriguing photophysical characteristics.[1] Their utility as fluorescent probes and imaging agents is a rapidly expanding area of research, driven by their tunable emission spectra, sensitivity to environmental changes, and often large Stokes shifts.[2][3] This document outlines the synthesis, photophysical properties, and experimental protocols for investigating these versatile molecules, with a focus on their application in drug development and cellular imaging.

Core Principles of Chalcone Fluorescence

The fluorescence of chalcone derivatives is intrinsically linked to their molecular structure and the surrounding environment.[4] Key structural features influencing their photophysical properties include:

-

Electron-Donating and Electron-Withdrawing Groups: The presence and position of electron-donating groups (e.g., -N(CH₃)₂, -OH, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic rings can significantly modulate the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths, quantum yields, and Stokes shifts.[5][6] A "push-pull" electronic effect often results in enhanced fluorescence.[7]

-

Planarity of the Core Structure: A more planar conformation of the chalcone backbone generally leads to higher fluorescence quantum yields by reducing non-radiative decay pathways.[4]

-

Substituent Position: The location of substituents on both the A and B rings plays a crucial role in determining the fluorescent properties. For instance, a 4-dialkylamino group on the B ring has been shown to be essential for optimal fluorescence in some series.[4]

-

Intramolecular Hydrogen Bonding: The presence of groups capable of forming intramolecular hydrogen bonds, such as a hydroxyl group at the 2'-position, can lead to excited-state intramolecular proton transfer (ESIPT), resulting in dual emission and large Stokes shifts.[8]

Environmental factors also exert a strong influence on the fluorescence of chalcone derivatives:

-

Solvent Polarity: Many chalcones exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This sensitivity makes them useful as probes for microenvironmental polarity.[4]

-

pH: The fluorescence of chalcones can be pH-dependent, particularly for derivatives with ionizable groups.[9]

-

Binding to Biomolecules: Interaction with proteins, such as bovine serum albumin (BSA), can lead to fluorescence enhancement by restricting molecular motion and shielding the fluorophore from solvent quenching.[4] This property is particularly relevant for bioimaging applications.

Synthesis of Fluorescent Chalcone Derivatives

The most common and straightforward method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[8][9] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

-

Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in a suitable solvent, typically ethanol (B145695) or methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture. The base is often added as a solution in the same solvent.

-